COX-2 Selective Inhibition: 14-DAG Outperforms Andrographolide and DDA by >19% in Percent Inhibition
In a direct head-to-head comparison of four isolated labdane diterpenoids from Andrographis paniculata evaluated under identical assay conditions, 14-deoxyandrographolide (Compound C) demonstrated the highest COX-2 inhibitory potential at 83.24% inhibition with an IC50 of 9.0 μg/mL. In contrast, andrographolide (Compound A), 14-deoxy-11,12-didehydroandrographolide (Compound B), and 3,14-dideoxyandrographolide (Compound D) exhibited only moderate COX-2 inhibition in the range of 61–64% [1].
| Evidence Dimension | COX-2 enzyme inhibition (% inhibition) |
|---|---|
| Target Compound Data | 83.24% inhibition; IC50 9.0 μg/mL |
| Comparator Or Baseline | Andrographolide, 14-deoxy-11,12-didehydroandrographolide, 3,14-dideoxyandrographolide: 61–64% inhibition |
| Quantified Difference | 14-DAG exhibits approximately 19–22 percentage points higher COX-2 inhibition than comparators |
| Conditions | In vitro COX-2 enzyme inhibition assay; isolated diterpenoids from A. paniculata |
Why This Matters
This identifies 14-DAG as the superior choice among A. paniculata diterpenoids for COX-2 inhibition studies, enabling researchers to achieve higher target engagement at comparable concentrations.
- [1] Alam P, Siddiqui NA, Alqahtani AS, Haque A, Basudan OA, Alqasoumi SI, Al-Mishari AA, Khan MW. An investigation on in vitro anti-inflammatory and antiproliferative potential of isolated Labdane diterpenoids from Andrographis paniculata (Burm. f.) wall. Ex nees: An important medicinal plant prescribed in Ayurveda. Journal of Traditional and Complementary Medicine. 2019;9(4):278-284. View Source
